Ethyl 4-{[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core
Preparation Methods
The synthesis of ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. One efficient method includes the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include sodium ethoxide, K2CO3, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:
- Ethyl 1- 1benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate
- [4-(2-Ethyl 1benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl](phenyl)methanone These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of ETHYL 4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N5O4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O4/c1-2-31-23(30)28-13-11-27(12-14-28)22(29)16-7-9-26(10-8-16)21-20-19(24-15-25-21)17-5-3-4-6-18(17)32-20/h3-6,15-16H,2,7-14H2,1H3 |
InChI Key |
XPIGTMAHRIHRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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